molecular formula C11H16N2O4 B12634372 ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate CAS No. 1229426-33-8

ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate

Cat. No.: B12634372
CAS No.: 1229426-33-8
M. Wt: 240.26 g/mol
InChI Key: UHHBRGBCNUZAFO-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate is a β-keto ester derivative featuring an imidazole ring substituted with a 2-methoxyethyl group at the N1 position and an ethyl ester moiety. This compound is of interest due to its structural similarity to pharmacologically active imidazole derivatives, which are known for their roles in enzyme inhibition, receptor binding, and medicinal chemistry applications .

Properties

CAS No.

1229426-33-8

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 3-[1-(2-methoxyethyl)imidazol-2-yl]-3-oxopropanoate

InChI

InChI=1S/C11H16N2O4/c1-3-17-10(15)8-9(14)11-12-4-5-13(11)6-7-16-2/h4-5H,3,6-8H2,1-2H3

InChI Key

UHHBRGBCNUZAFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=CN1CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate typically involves the reaction of 1-(2-methoxyethyl)-1H-imidazole with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the ester or imidazole moieties, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The ester moiety may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate and related compounds:

Compound Substituents on Imidazole Ester Group Molecular Weight (g/mol) Synthetic Yield (%) Reported Pharmacological Activity
This compound (Target) 2-Methoxyethyl at N1, 3-oxopropanoate Ethyl ~280.28 (calculated) Not reported Not reported
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10, ) Benzyl-tetrazole at N1 Methyl 313.34 91 Radioligand binding affinity
Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate (Compound 32, ) Trimethylsilyl, tetrazole Methyl 419.56 88 Radioligand binding assay
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate () 4-Fluorophenyl (non-imidazole) Ethyl 210.19 (calculated) Not reported Not reported

Key Observations :

Substituent Effects: The 2-methoxyethyl group in the target compound introduces steric bulk and enhanced hydrophilicity compared to the benzyl-tetrazole (Compound 10) or trimethylsilyl groups (Compound 32). This may influence solubility and metabolic stability .

Pharmacological Potential: Compounds 10 and 32 exhibit radioligand binding activity, suggesting that imidazole derivatives with tetrazole or aryl groups may target receptors such as angiotensin II or prostaglandin receptors . The absence of such groups in the target compound implies a divergent pharmacological profile.

Synthetic Efficiency: High yields (88–91%) for methyl-substituted analogs (Compounds 10 and 32) highlight the robustness of imidazole functionalization strategies, such as nucleophilic substitution or domino reactions . The target compound’s synthesis may require optimization due to its ethyl ester and 2-methoxyethyl substituent.

Structural and Functional Insights

  • β-Keto Ester Reactivity: The 3-oxopropanoate moiety enables keto-enol tautomerism, facilitating nucleophilic attacks or cyclization reactions. This is shared with Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (), though the imidazole ring in the target compound introduces additional sites for electrophilic substitution .
  • Substituent-induced conformational changes could be analyzed using such tools.

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